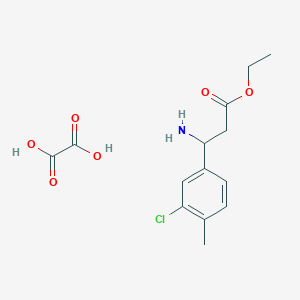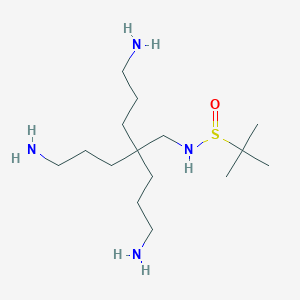
N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide is a complex organic compound characterized by its multiple amine groups and a sulfinamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include amines, sulfinamides, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted amines, depending on the specific reaction pathway and conditions used.
Scientific Research Applications
N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amine groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfonamide
- N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfide
Uniqueness
N-(5-Amino-2,2-bis(3-aminopropyl)pentyl)-2-methylpropane-2-sulfinamide is unique due to its specific sulfinamide functional group, which imparts distinct chemical properties and reactivity compared to its sulfonamide and sulfide analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C15H36N4OS |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
N-[5-amino-2,2-bis(3-aminopropyl)pentyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C15H36N4OS/c1-14(2,3)21(20)19-13-15(7-4-10-16,8-5-11-17)9-6-12-18/h19H,4-13,16-18H2,1-3H3 |
InChI Key |
BTOOIWURYXTQQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)NCC(CCCN)(CCCN)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


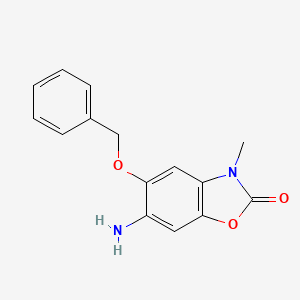
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine](/img/structure/B13089996.png)

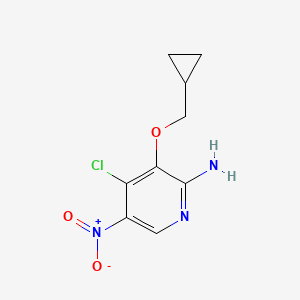
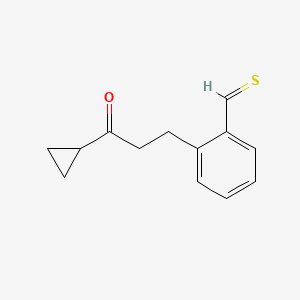
![2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13090012.png)
![1-[2-(Pyridin-2-YL)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13090023.png)
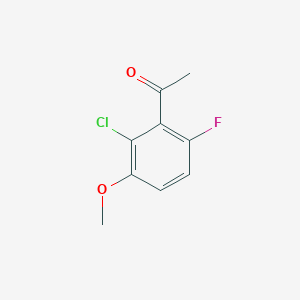
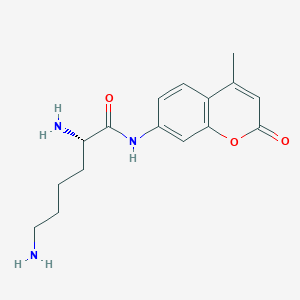
![tert-Butyl 5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13090032.png)
![trans-Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13090034.png)
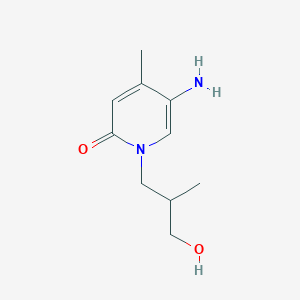
![tert-butyl 2-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13090047.png)
